2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Water Solubility Lipophilicity Oxa-Spirocycles

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one (CAS 2613384-80-6) is a trifluoroacetylated spirocyclic building block distinguished by its saturated 5-oxa-2-azaspiro[3.5]nonane core. The molecule belongs to the oxa-azaspiro class, which has been systematically validated as a structural surrogate for morpholine, piperidine, and piperazine fragments in drug discovery campaigns.

Molecular Formula C9H12F3NO2
Molecular Weight 223.19 g/mol
Cat. No. B15305549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one
Molecular FormulaC9H12F3NO2
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESC1CCOC2(C1)CN(C2)C(=O)C(F)(F)F
InChIInChI=1S/C9H12F3NO2/c10-9(11,12)7(14)13-5-8(6-13)3-1-2-4-15-8/h1-6H2
InChIKeyFZGGTRCHTPIQNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one – A Privileged Spirocyclic Building Block for Medicinal Chemistry


2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one (CAS 2613384-80-6) is a trifluoroacetylated spirocyclic building block distinguished by its saturated 5-oxa-2-azaspiro[3.5]nonane core. The molecule belongs to the oxa-azaspiro class, which has been systematically validated as a structural surrogate for morpholine, piperidine, and piperazine fragments in drug discovery campaigns [1]. The spirocyclic architecture imposes rigid, three-dimensional topology with well-defined exit vectors, while the trifluoroacetyl group modulates both lipophilicity (computed XLogP3 = 1.2) and electronic character [2]. This combination of conformational constraint and polarity tuning positions the compound as a non-planar, Fsp3-rich intermediate for lead generation, particularly where flat heteroaromatic building blocks have historically failed due to poor solubility or promiscuous off-target binding.

Why Generic Morpholine or Piperidine Building Blocks Cannot Replace 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one


Generic replacements such as N-trifluoroacetyl-morpholine or N-trifluoroacetyl-piperidine fail to recapitulate the property profile of the target compound because they lack the conformational pre-organization and three-dimensional shape conferred by the spirocyclic oxetane-azetidine fusion. Systematic studies demonstrate that oxa-spirocycles, when substituted for morpholine or piperidine, can increase aqueous solubility by up to 40-fold, reduce LogD, and lower amine pKa by approximately 1–1.5 units [1]. The 5-oxa-2-azaspiro[3.5]nonane scaffold further offers divergent exit vectors confirmed by single-crystal X-ray diffraction and exit vector plot (EVP) analysis [2], enabling isosteric replacement strategies that cannot be achieved with monocyclic heterocycles. These combined effects of shape, polarity, and metabolic resilience are absent in common acyclic or monocyclic amide building blocks, making generic substitution a demonstrably inferior procurement decision in lead optimization workflows.

Quantitative Differentiation Evidence for 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one vs. Comparator Scaffolds


Aqueous Solubility Enhancement vs. Carbocyclic Spiro and Monocyclic Analogs

In a library of over 150 oxa-spirocyclic compounds, incorporation of an oxygen atom into the spirocyclic scaffold improved water solubility by up to 40-fold compared to all-carbon spirocyclic counterparts, accompanied by a systematic reduction in LogD [1]. Monocyclic morpholine and piperidine derivatives did not exhibit this magnitude of solubility enhancement, confirming that the oxa-spiro arrangement of the target compound provides a unique polarity advantage.

Water Solubility Lipophilicity Oxa-Spirocycles

Lipophilicity Control (LogP) Compared to Piperidine, Piperazine, and Morpholine Fragments

Computed descriptors place the target compound in a highly favorable lipophilicity space (XLogP3 = 1.2) for a fragment-sized building block [1]. By contrast, N-trifluoroacetyl-piperidine (XLogP3 ≈ 1.5) and N-trifluoroacetyl-morpholine (XLogP3 ≈ 0.8) occupy a narrower LogP window that imposes trade-offs between permeability and metabolic liability. Experimental LogD measurements on spiro-annelated oxa-azaspiro systems confirm that the oxa-spiro scaffold consistently lowers LogD by approximately 0.3–0.7 units relative to structurally matched spiro-carbocycles [2], providing a measurable advantage for maintaining ligand-lipophilicity efficiency (LLE).

Lipophilicity LogP Oxa-Azaspiro

Metabolic Stability Advantage of Spirocyclic Oxetane-Containing Scaffolds over Morpholine and Piperidine Analogs

Spirocyclic oxetanes, including the 5-oxa-2-azaspiro[3.5]nonane core present in the target compound, have been shown to provide superior metabolic stability compared to morpholine and piperidine fragments that are susceptible to oxidative N-dealkylation and O-dealkylation [1]. In class-level comparisons, azaspirocycles reduced intrinsic clearance in human liver microsomes by 2- to 5-fold relative to their six-membered ring counterparts piperazine, piperidine, and morpholine [2]. The trifluoroacetyl amide further stabilizes the molecule by withdrawing electron density from the nitrogen, diminishing metabolic liability associated with N-oxide formation.

Metabolic Stability Microsomal Clearance Spirooxetane

Conformational Rigidity and Exit Vector Geometry Confirmed by X-ray Crystallography

Single-crystal X-ray diffraction studies on (oxa)azaspiro[2.n]alkane building blocks have unambiguously confirmed the three-dimensional architecture of representative spirocyclic scaffolds, with exit vector plot (EVP) analysis revealing that the 5-oxa-2-azaspiro[3.5]nonane core projects substituents at distinct angles not accessible from monocyclic or fused-ring templates [1]. The target compound possesses zero rotatable bonds [2], locking the trifluoroacetyl amide into a fixed orientation that maximizes H-bond acceptor capacity (5 acceptor sites) while minimizing entropic penalties upon target binding.

X-ray Crystallography Exit Vector Plot 3D Topology

pKa Modulation and Reduced Amine Basicity Relative to Piperidine Spirocycles

Exchange of a piperidine ring for an oxa-azaspiro scaffold has been reported to decrease amine pKa by approximately 1–1.5 units and reduce LogD, improving the risk profile for hERG channel binding and phospholipidosis [1]. The trifluoroacetyl group on the target compound further attenuates basicity through its strong electron-withdrawing effect (inductive σI ≈ +0.40 for CF3CO), rendering the nitrogen essentially non-basic and thus eliminating pH-dependent speciation issues that plague free amine building blocks during storage and reaction.

Amine Basicity pKa Spirocyclic Amine

Scope of Derivatization and Scalable Synthesis Advantage over Structurally Related Spiro-Oxetanes

The 5-oxa-2-azaspiro[3.5]nonane nucleus is accessible via scalable routes developed at the multigram level, with demonstrated facility for functional group interconversion into carboxylic acids, amines, and gem-difluorinated derivatives [1]. The trifluoroacetyl-protected form (the target compound) serves as a directly utilizable N-protected intermediate that reduces the synthetic steps required for downstream amide coupling reactions compared to the free amine or Boc-protected forms. In contrast, the closely related 2-oxa-7-azaspiro[3.5]nonane isomer presents different regiochemical connectivity that alters exit vector topology, while 2-oxa-6-azaspiro[3.3]heptane imposes a more compact scaffold with distinct property outcomes.

Scalable Synthesis Building Block Derivatization Spiro-Oxetane

High-Value Application Scenarios for 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one in Drug Discovery


Isosteric Replacement of Morpholine in CNS-Penetrant Lead Series

When morpholine-containing leads encounter metabolic instability due to oxidative N-dealkylation, the target compound can serve as a direct isosteric replacement. The spirooxetane scaffold provides comparable hydrogen-bond acceptor capacity (5 acceptors vs. 2 for morpholine) while reducing intrinsic clearance by 2- to 5-fold [1][2], and the trifluoroacetyl amide eliminates the basic amine liability associated with hERG and aminergic off-target activity.

Fragment-Based Lead Generation Requiring High Fsp3 and Three-Dimensionality

Fragment libraries biased toward planar, aromatic structures frequently produce hits with poor physicochemical profiles. The target compound, with its fully saturated spirocyclic core (Fsp3 = 0.67) and zero rotatable bonds [3], aligns with the modern medicinal chemistry paradigm of increasing molecular complexity and saturability at the fragment stage, as advocated by the Escape from Flatland analyses.

Parallel Library Synthesis for BTK and Kinase Inhibitor Scaffolds

The 5-oxa-2-azaspiro[3.5]nonane scaffold has been disclosed in patent applications (e.g., WO2023051234) as a core motif for allosteric Bruton's tyrosine kinase (BTK) inhibitors with low nanomolar activity [5]. The trifluoroacetyl-protected form is directly amenable to parallel amide library synthesis, enabling rapid SAR exploration around the spirocyclic kinase hinge-binding motif without additional deprotection steps.

Agrochemical Lead Optimization Requiring Enhanced Metabolic Stability and Solubility

Agrochemical discovery faces stringent metabolic stability requirements for environmental persistence and plant uptake. The oxa-spiro scaffold, which can improve water solubility by up to 40-fold and reduce LogD relative to carbocyclic frameworks [4], combined with the stabilizing trifluoroacetyl amide bond, positions the target compound as a privileged intermediate for the synthesis of novel fungicidal or herbicidal agents that demand balanced lipophilicity and resistance to oxidative metabolism.

Quote Request

Request a Quote for 2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.